molecular formula C31H29FN2O3 B10895445 5-(4-tert-butylphenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

5-(4-tert-butylphenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B10895445
M. Wt: 496.6 g/mol
InChI Key: LKGRUOBUYNOBBG-SGEDCAFJSA-N
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Description

The compound 5-[4-(TERT-BUTYL)PHENYL]-4-(4-FLUOROBENZOYL)-3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic molecule featuring multiple functional groups, including a tert-butylphenyl group, a fluorobenzoyl group, a hydroxy group, and an indole moiety

Properties

Molecular Formula

C31H29FN2O3

Molecular Weight

496.6 g/mol

IUPAC Name

(4Z)-5-(4-tert-butylphenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-[2-(1H-indol-3-yl)ethyl]pyrrolidine-2,3-dione

InChI

InChI=1S/C31H29FN2O3/c1-31(2,3)22-12-8-19(9-13-22)27-26(28(35)20-10-14-23(32)15-11-20)29(36)30(37)34(27)17-16-21-18-33-25-7-5-4-6-24(21)25/h4-15,18,27,33,35H,16-17H2,1-3H3/b28-26-

InChI Key

LKGRUOBUYNOBBG-SGEDCAFJSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)F)/O)/C(=O)C(=O)N2CCC4=CNC5=CC=CC=C54

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2CCC4=CNC5=CC=CC=C54

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(TERT-BUTYL)PHENYL]-4-(4-FLUOROBENZOYL)-3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic synthesis. Here is a general outline of the synthetic route:

    Formation of the Pyrrolone Core: The pyrrolone core can be synthesized via a cyclization reaction involving a suitable precursor such as an amino acid derivative or a diketone.

    Introduction of the Indole Moiety: The indole group can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using an indole boronic acid or indole halide.

    Attachment of the Fluorobenzoyl Group: This step involves the acylation of the pyrrolone core with a fluorobenzoyl chloride under basic conditions.

    Addition of the Tert-Butylphenyl Group: The tert-butylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using tert-butylbenzene and a suitable Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) with a Lewis acid catalyst for halogenation.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s indole moiety is of particular interest due to its presence in many bioactive molecules. It can be used to study the interactions of indole derivatives with biological targets, such as enzymes and receptors.

Medicine

Medically, this compound may have potential as a therapeutic agent. The presence of multiple functional groups allows for interactions with various biological targets, making it a candidate for drug development in areas such as oncology, neurology, and infectious diseases.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-[4-(TERT-BUTYL)PHENYL]-4-(4-FLUOROBENZOYL)-3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various receptors, modulating their activity, while the fluorobenzoyl and tert-butylphenyl groups can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-[4-(TERT-BUTYL)PHENYL]-4-(4-CHLOROBENZOYL)-3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE
  • 5-[4-(TERT-BUTYL)PHENYL]-4-(4-METHOXYBENZOYL)-3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE

Uniqueness

The uniqueness of 5-[4-(TERT-BUTYL)PHENYL]-4-(4-FLUOROBENZOYL)-3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the fluorobenzoyl group, in particular, can enhance the compound’s stability and bioavailability compared to its analogs.

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